

# Application Notes and Protocols: 3-Chloro-5-hydroxybenzoic Acid in Drug Synthesis

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## Compound of Interest

Compound Name: 3-Chloro-5-hydroxybenzoic Acid

Cat. No.: B1664645

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These application notes provide a comprehensive overview of **3-Chloro-5-hydroxybenzoic Acid** and its derivatives as versatile intermediates in the synthesis of pharmaceuticals. This document details its application as a potent GPR81 agonist for potential metabolic disorder treatments and as a key building block for novel antimicrobial agents.

## Application 1: Selective GPR81 Agonist for Metabolic Disease Research

**3-Chloro-5-hydroxybenzoic acid** has been identified as a potent and selective agonist of the G-protein coupled receptor 81 (GPR81), also known as the lactate receptor.<sup>[1][2]</sup> This receptor is highly expressed in adipocytes and plays a crucial role in the regulation of lipolysis.<sup>[1]</sup> Activation of GPR81 by agonists like **3-Chloro-5-hydroxybenzoic acid** inhibits the breakdown of fats, leading to a reduction in circulating free fatty acids. This mechanism presents a promising therapeutic target for the management of dyslipidemia and other metabolic disorders.<sup>[1]</sup>

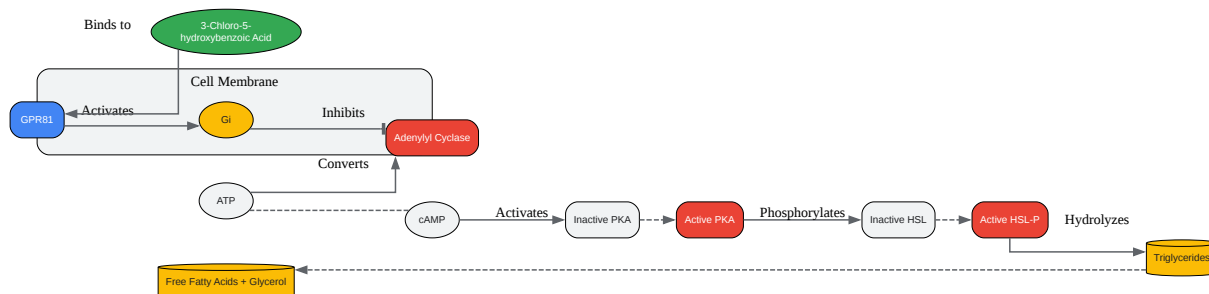
## Quantitative Data: GPR81 Agonist Activity

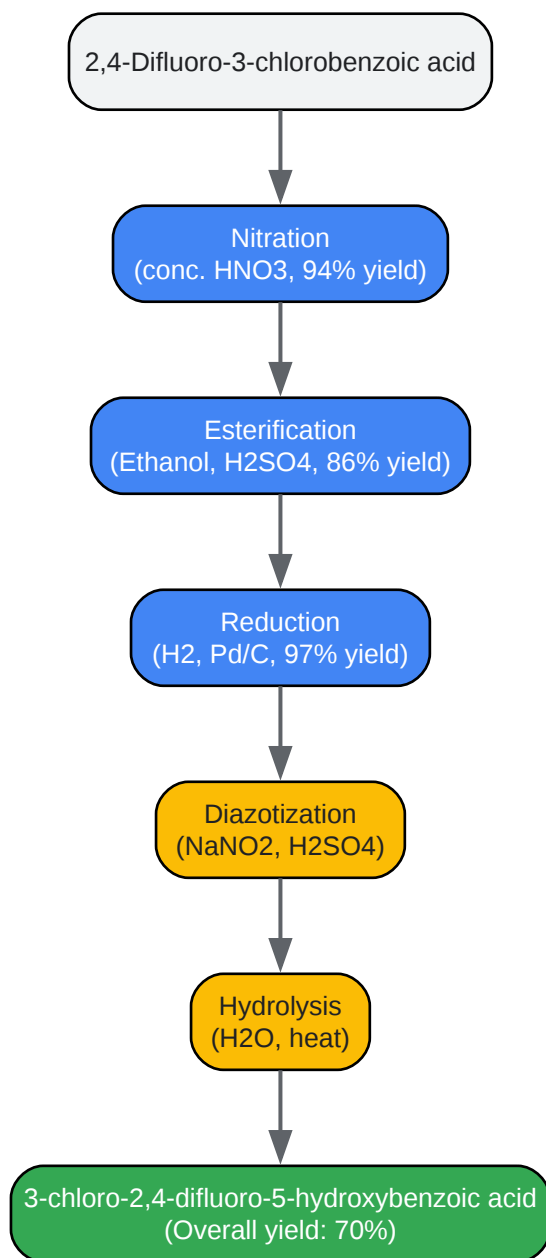
The following table summarizes the in vitro and in vivo activity of **3-Chloro-5-hydroxybenzoic acid** as a GPR81 agonist.

Parameter	Species	Value	Reference
EC50 (in vitro)	Human	16 $\mu$ M	[1][2]
Monkey	17 $\mu$ M	[2]	
Dog	67 $\mu$ M	[2]	
Rat	7 $\mu$ M	[2]	
Mouse	22 $\mu$ M	[2]	
Hamster	27 $\mu$ M	[2]	
Minimum Efficacious Dose (in vivo)	Mouse	30 mg/kg	[2]

## GPR81 Signaling Pathway

Activation of GPR81 by **3-Chloro-5-hydroxybenzoic acid** initiates a signaling cascade that results in the inhibition of lipolysis in adipocytes. The receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in the inactivation of Protein Kinase A (PKA), a key enzyme that normally phosphorylates and activates Hormone-Sensitive Lipase (HSL). The dephosphorylation of HSL leads to its inactivation, thereby preventing the breakdown of triglycerides into free fatty acids and glycerol.





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## References

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